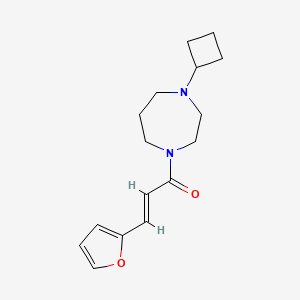

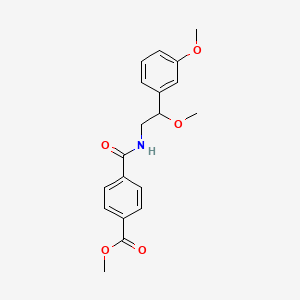

(Z)-ethyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

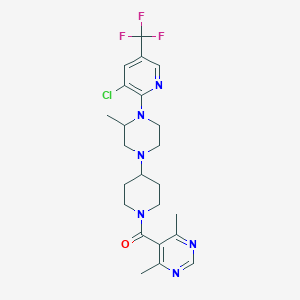

The compound is a type of organic ester, as indicated by the “ethyl … acetate” portion of the name. It also contains a benzofuran moiety, which is a type of heterocyclic compound that consists of a fused benzene and furan ring . The “3-methoxybenzylidene” part suggests the presence of a methoxy group (-OCH3) and a benzylidene group (a type of carbonyl group attached to a benzene ring).

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The benzofuran moiety would contribute to aromaticity, and the various oxygen and nitrogen atoms would likely be sites of potential hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the sites of functional groups. For example, the ester group could undergo hydrolysis, and the benzofuran moiety could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the ester group and the methoxy group would likely make this compound polar, and therefore soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Based on the information available, here is a comprehensive analysis of the scientific research applications of “(Z)-ethyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate”:

Asymmetric Synthesis

This compound has been utilized as a chiral Schiff base for asymmetric [2+2] cycloadditions . The presence of multiple chiral centers and functional groups in its structure makes it a valuable intermediary in creating compounds with specific stereochemistry, which is crucial in the development of pharmaceuticals and other biologically active molecules.

Single-Molecule Magnet Properties

In the field of molecular magnetism, this compound has been involved in the synthesis of 3d4f heterobimetallic iron and dysprosium complexes . These complexes exhibit single-molecule magnet (SMM) behavior, which is significant for applications in high-density data storage and quantum computing due to their ability to retain magnetic information at the molecular level.

Crystal Structure Analysis

The compound has been synthesized and characterized using various spectroscopic techniques, including MS, IR, NMR, and UV-Visible spectroscopy . Its crystal structure has been studied, which aids in understanding the molecular conformation and electronic properties, essential for designing materials with specific characteristics.

Biological Recognition Processes

Due to its structural complexity, the compound can be used for biological recognition on membranes. It plays a role in various biological processes, such as tumor-cell growth and bacterial and viral infections . This makes it a potential candidate for the development of new diagnostic tools and therapeutic agents.

Inhibition of Glycosidases

The compound’s derivatives have shown potential in inhibiting glycosidases . These enzymes are involved in the breakdown of carbohydrates and play a role in diseases like diabetes and cancer. Inhibitors can therefore be used to regulate these biological pathways for therapeutic purposes.

Nucleoside and Drug Synthesis

Glycosylamines, which can be derived from this compound, are valuable intermediates in the preparation of nucleosides and drugs . This application is particularly important in the pharmaceutical industry, where such intermediates are essential for the synthesis of a wide range of medicinal compounds.

Stereoselective Syntheses

The compound has been applied as a stereodifferentiating auxiliary in stereoselective syntheses . This application is crucial in the field of synthetic chemistry, where the goal is to produce molecules with precise three-dimensional arrangements, which can lead to different biological activities.

Magnetic Exchange Interactions

When associated with lanthanide ions, such as Dy(III) and Tb(III), the compound can establish significant magnetic exchange interactions . This is important for the development of new materials that can exhibit magnetic properties at higher temperatures, which is a key challenge in the field of molecular magnetism.

Each of these applications demonstrates the versatility and importance of the compound in various fields of scientific research. The ability to manipulate its structure and properties allows for its use in a wide range of innovative applications, from material science to biomedicine.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-24-19(21)12-25-15-7-8-16-17(11-15)26-18(20(16)22)10-13-5-4-6-14(9-13)23-2/h4-11H,3,12H2,1-2H3/b18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSYRRMHYXUJLU-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2580461.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B2580462.png)

![8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2580466.png)

![Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580477.png)

![8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2580480.png)